molecular formula C16H13BrN4OS B5526879 2-(1H-benzimidazol-2-ylthio)-N'-(3-bromobenzylidene)acetohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-(3-bromobenzylidene)acetohydrazide

Cat. No. B5526879
M. Wt: 389.3 g/mol
InChI Key: UBJBTJCFGZRQOZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis efforts for similar compounds involve multi-step reaction sequences. For example, a study detailed the synthesis of acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties, showcasing their antitumor activities against various cancer cell lines (Ting Liu et al., 2012). Another example is the synthesis of N-acylhydrazones featuring the imidazo[1,2-a]pyridine scaffold, characterized by NMR spectroscopy and mass spectrometry, revealing a mixture of conformers (Ablo Evrard et al., 2022).

Molecular Structure Analysis

Studies on similar benzimidazole derivatives, such as the characterization of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, provide insights into their molecular structure through NMR, X-ray crystallography, and other analytical techniques (F. Al-Omran & A. El-Khair, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their biological activity. For instance, the synthesis of novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes demonstrates the chemical versatility of benzimidazole compounds and their potential for biological applications (S. Patil et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are crucial for their pharmacological application. These properties are often inferred through the synthesis and characterization studies, as detailed in the aforementioned research.

Chemical Properties Analysis

The chemical properties of benzimidazole compounds, including reactivity and stability, underpin their potential as pharmacological agents. For example, studies on ligand-free copper-catalyzed synthesis of substituted benzimidazoles highlight the reactivity of these compounds under various conditions (P. Saha et al., 2009).

Scientific Research Applications

Anticancer Applications

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents : This study synthesized new derivatives to investigate their anticancer activity. The compounds showed cytotoxic activity against various cancer cell lines, including Rat brain glioma, Human lung adenocarcinoma, Human breast adenocarcinoma, and Human colorectal adenocarcinoma, with selectivity towards carcinogenic cell lines. Flow cytometric analysis identified the death pathway of carcinogenic cells (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Activities

  • Synthesis and Study of α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : A series of benzimidazole derivatives were synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant ABTS and DPPH scavenging activity, indicating potent antioxidant capabilities. Additionally, certain compounds were effective against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Antifungal Activity

  • Efficient Synthesis and In Vitro Antifungal Activity : Novel benzimidazol-1-yl acetates and propionates containing a triazole moiety were synthesized and showed high activities against fungal strains Botrytis cinerea and Sclerotinia sclerotiorum, with activities higher than that of carbendazim (Zhang et al., 2012).

Antiviral Activity

  • Synthesis of Benzimidazole Derivatives as Potential Inhibitors of Hepatitis C Virus : This research developed new 2-thiobenzimidazole derivatives incorporating a triazole moiety, tested in vitro for activity against hepatitis C virus (HCV). Two compounds demonstrated significant activity against HCV, highlighting the importance of the substituent at position 2 of benzimidazole for HCV inhibition (Youssif et al., 2016).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBTJCFGZRQOZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.